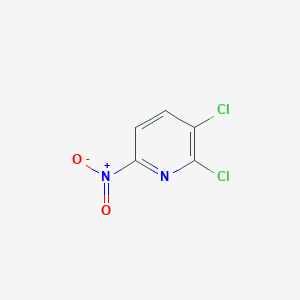

2,3-Dichloro-6-nitropyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dichloro-6-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBGUZXUCHBFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Context and Academic Significance of 2,6 Dichloro 3 Nitropyridine

Importance of Substituted Pyridines in Organic Synthesis and Chemical Sciences

Substituted pyridines, which are pyridine (B92270) rings with one or more hydrogen atoms replaced by other atoms or groups, are of paramount importance in the chemical sciences. wisdomlib.org Their significance stems from a unique combination of properties including basicity, water solubility, and stability. nih.gov These characteristics make them highly versatile in a multitude of chemical reactions. nih.gov

The pyridine ring is a common structural motif in numerous biologically active compounds and is well-represented in clinically approved pharmaceuticals. acs.org In fact, over 7,000 existing drug molecules of medicinal importance contain a pyridine nucleus. rsc.org This prevalence is due to the pyridine moiety's ability to engage in various biological interactions. rsc.org Furthermore, substituted pyridines are frequently employed as catalysts in synthesis reactions, prized for their strong basicity, low volatility, and relatively low toxicity. wisdomlib.org The electron-deficient nature of the pyridine ring, a result of the nitrogen atom's influence, makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under more strenuous conditions. nih.gov This reactivity pattern allows for the strategic functionalization of the pyridine core, enabling the synthesis of a diverse array of complex molecules. acs.org

Positioning of 2,6-Dichloro-3-nitropyridine (B41883) as a Key Building Block in Heterocyclic Chemistry

Within the family of substituted pyridines, 2,6-dichloro-3-nitropyridine (CAS number 16013-85-7) has emerged as a particularly valuable building block in heterocyclic chemistry. chemicalbook.comontosight.aiinnospk.com Its structure, featuring two chlorine atoms and a nitro group on a pyridine ring, provides multiple reactive sites that can be selectively manipulated. innospk.com This versatility allows it to serve as a crucial intermediate in the synthesis of more complex heterocyclic compounds. chemicalbook.comnih.gov

The presence of the two chlorine atoms at the 2 and 6 positions makes them susceptible to nucleophilic substitution, while the nitro group at the 3-position can be reduced to an amino group, opening up further avenues for chemical modification. guidechem.com This trifunctional nature allows for a stepwise and controlled construction of intricate molecular architectures. For instance, it is a key intermediate in the synthesis of the non-opioid central analgesic drug, flupirtine. guidechem.combiosynth.comgoogle.com It is also utilized in the creation of chiral tetraoxacalix ontosight.aiarene ontosight.aipyridines through macrocyclic condensation reactions with resorcinol (B1680541) derivatives. chemicalbook.comsigmaaldrich.com

Overview of Research Trajectories Involving 2,6-Dichloro-3-nitropyridine

Research involving 2,6-dichloro-3-nitropyridine has followed several key trajectories, primarily centered on its application in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.aiinnospk.com A significant area of investigation has been its use in the development of novel therapeutic agents. innospk.comnih.gov For example, it has been instrumental in the synthesis of drugs targeting a range of conditions, including viral and inflammatory diseases. innospk.comnih.gov

Another important research avenue has been the optimization of its own synthesis. Traditional methods involved the nitration of 2,6-dichloropyridine (B45657) using a mixture of nitric acid and sulfuric acid. google.com However, these methods often required harsh conditions and produced undesirable byproducts. google.com More recent research has focused on developing more efficient and environmentally friendly synthetic routes, such as using oleum (B3057394) to allow for lower molar ratios of nitric acid and reduce the evolution of hazardous nitrogen oxides. google.com Additionally, a method involving the use of sulfamic acid as a catalyst has been shown to provide stable yields of over 80%. google.com The physical and chemical properties of 2,6-dichloro-3-nitropyridine have also been a subject of study, with crystallographic analyses revealing details about its molecular structure. chemicalbook.comnih.govnih.gov These fundamental studies are crucial for understanding its reactivity and for designing new synthetic applications.

Chemical and Physical Properties of 2,6-Dichloro-3-nitropyridine

| Property | Value | Source(s) |

| Molecular Formula | C5H2Cl2N2O2 | chemicalbook.comnih.govchemscene.com |

| Molecular Weight | 192.99 g/mol | chemicalbook.comchemscene.com |

| Appearance | Light yellow crystalline powder | parchem.com |

| Melting Point | 55-60 °C | chemicalbook.comparchem.com |

| Boiling Point | 295.5 ± 35.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | >230 °F (>110 °C) | chemicalbook.comsigmaaldrich.com |

| Solubility | Limited solubility in water, soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758). | ontosight.ai |

| CAS Number | 16013-85-7 | chemicalbook.comnih.govsigmaaldrich.com |

Synthesis of 2,6-Dichloro-3-nitropyridine

The primary method for synthesizing 2,6-dichloro-3-nitropyridine is through the nitration of 2,6-dichloropyridine. ontosight.aigoogle.com A common procedure involves slowly adding 2,6-dichloropyridine to a mixture of concentrated sulfuric acid, followed by the addition of potassium nitrate (B79036). chemicalbook.com The reaction mixture is then heated to around 120°C for several hours. chemicalbook.com After cooling, the mixture is poured over ice, causing the product to precipitate as a white solid. chemicalbook.com This solid is then washed and dried to yield 2,6-dichloro-3-nitropyridine. chemicalbook.com

An alternative and improved process utilizes oleum (fuming sulfuric acid) in the reaction of 2,6-dichloropyridine with nitric acid. google.com This method allows for the use of lower molar ratios of nitric acid and minimizes the evolution of hazardous nitrogen oxide fumes. google.com The reaction is typically carried out at temperatures between 85°C and 150°C. google.com

Another synthetic approach involves the use of a catalyst. For example, adding sulfamic acid as a catalyst to the reaction of 2,6-dichloropyridine with nitric acid in a sulfuric acid solvent has been shown to produce 2,6-dichloro-3-nitropyridine with yields consistently above 80%. google.com

Synthetic Methodologies for 2,6 Dichloro 3 Nitropyridine

Established Nitration Approaches to 2,6-Dichloro-3-nitropyridine (B41883)

The direct nitration of 2,6-dichloropyridine (B45657) remains a fundamental and widely practiced method for synthesizing 2,6-dichloro-3-nitropyridine. This approach typically involves the use of strong nitrating agents under acidic conditions.

The conventional method for the synthesis of 2,6-dichloro-3-nitropyridine involves the nitration of 2,6-dichloropyridine using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.com Concentrated sulfuric acid serves as a solvent and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction. google.com In a typical procedure, 2,6-dichloropyridine is added to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature, after which the mixture is heated to facilitate the reaction. nih.gov

Another established method utilizes oleum (B3057394) (fuming sulfuric acid) in place of or in addition to concentrated sulfuric acid. google.comgoogleapis.com The presence of oleum, which is a solution of sulfur trioxide (SO₃) in sulfuric acid, enhances the strength of the nitrating mixture. This allows for the use of lower molar ratios of nitric acid to 2,6-dichloropyridine and can lead to little or no evolution of hazardous nitrogen oxide fumes. google.com The reaction is believed to proceed through the in-situ formation of a 2,6-dichloropyridine:SO₃ complex. google.com An alternative approach within mixed acid systems involves the use of potassium nitrate (B79036) in concentrated sulfuric acid. chemicalbook.comchemicalbook.com

| Nitrating Agent | Solvent/Acid | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Fuming Nitric Acid | Concentrated H₂SO₄ | 0°C initial, then heated to 65°C for 2 h | 46.0% | nih.gov |

| Nitric Acid | 10-65% Oleum | Heated at 85°C to 150°C | 68.5% (uncorrected) | google.com |

| Potassium Nitrate | Concentrated H₂SO₄ | Increased to 120°C and maintained for 10 h | 80% | chemicalbook.comchemicalbook.com |

The yield and selectivity of the nitration of 2,6-dichloropyridine are significantly influenced by the stoichiometry of the reagents and the reaction conditions, such as temperature and reaction time.

In mixed acid systems utilizing oleum, the molar ratio of nitric acid to 2,6-dichloropyridine can be effectively lowered compared to traditional H₂SO₄ systems. google.com For instance, employing oleum allows for molar ratios of HNO₃ to 2,6-dichloropyridine in the range of about 1.5:1 to 10:1, whereas older methods often required ratios over 10:1. google.com The molar ratio of SO₃ in the oleum to the 2,6-dichloropyridine is also a critical parameter, with a preferred range of about 2:1 to 6:1. google.com

Reaction temperature is another crucial factor. In the oleum-based process, the reaction temperature is typically maintained in the range of about 85°C to 150°C. google.com One specific example involved heating the mixture from 68°C to 134°C over 5.5 hours. google.com In a procedure using potassium nitrate and concentrated sulfuric acid, the temperature was slowly raised to 120°C and held for 10 hours to achieve an 80% yield. chemicalbook.comchemicalbook.com These conditions highlight the need for elevated temperatures to overcome the deactivating effect of the two chlorine atoms and the pyridine (B92270) nitrogen on the aromatic ring.

| System | HNO₃ : Dichloropyridine Molar Ratio | SO₃ : Dichloropyridine Molar Ratio | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| HNO₃/Oleum | ~1.5:1 to 10:1 | ~2:1 to 6:1 | 85 - 150 | google.com |

| KNO₃/H₂SO₄ | 2:1 | N/A | Up to 120 | chemicalbook.comchemicalbook.com |

Catalytic and Optimized Synthetic Pathways

To improve the efficiency, safety, and environmental footprint of 2,6-dichloro-3-nitropyridine synthesis, researchers have investigated catalytic systems and alternative reagents.

A significant advancement in the synthesis of 2,6-dichloro-3-nitropyridine is the use of sulfamic acid as a catalyst. google.com This method utilizes sulfuric acid as a solvent, 2,6-dichloropyridine as the raw material, and nitric acid as the nitrating reagent, with the addition of catalytic amounts of sulfamic acid. google.com The reaction is carried out at temperatures ranging from 20-150°C for 10-40 hours. google.com

The addition of sulfamic acid allows for a significant reduction in the amounts of nitric acid and sulfuric acid required, which in turn reduces environmental pollution and the difficulty of wastewater treatment. google.com This catalytic process provides stable yields, often exceeding 80%. google.com For example, one procedure using a 1 mol% of sulfamic acid at 110-120°C for 30 hours resulted in an 82.0% yield. google.com Another variation using 10 mol% of the catalyst at 30°C for 20 hours yielded 87.1%. google.com

Beyond the conventional mixed acids, other nitrating agents and solvent systems have been explored for the synthesis of 2,6-dichloro-3-nitropyridine. As mentioned, potassium nitrate serves as a viable alternative to nitric acid when used in conjunction with concentrated sulfuric acid. chemicalbook.comchemicalbook.com

The use of oleum as a solvent system represents a significant optimization, enabling lower quantities of nitric acid and mitigating the release of toxic nitrogen oxides. google.com While a broad range of alternative nitrating agents exist for aromatic compounds, such as dinitrogen pentoxide (N₂O₅) and various metal nitrates, their specific application and efficacy for the nitration of the deactivated 2,6-dichloropyridine substrate are not extensively detailed in the provided context. nih.govnih.govresearchgate.net The nitration of 2,6-dichloropyridine is noted to be a difficult reaction, often necessitating powerful nitrating agents. googleapis.comgoogle.com

Multi-Step Synthetic Strategies from Diverse Precursors

An alternative to the direct nitration of 2,6-dichloropyridine is a multi-step synthesis starting from a different precursor. One documented pathway begins with 2,6-dihydroxy-3-nitropyridine. chemicalbook.com This starting material is then treated with bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), in N,N-dimethylformamide (DMF) as a solvent. The reaction is conducted at 80-85°C for 6 hours. This chlorination step converts the hydroxyl groups into chloro groups, yielding 2,6-dichloro-3-nitropyridine. This particular method has been reported to produce the final product in a high yield of 92.9%. chemicalbook.com

Cyclization and Chlorination Routes (e.g., via 2,6-Dihydroxy-3-nitropyridine)

A key synthetic strategy for 2,6-dichloro-3-nitropyridine involves the initial synthesis of a dihydroxy precursor, followed by a chlorination step. One such method begins with a 1,4-addition reaction between 2-nitroacetate and a 2-halogenated acrylate, catalyzed by an organic base. The resulting intermediate undergoes a cyclization reaction with the addition of ammonia (B1221849) to form 2,6-dihydroxy-3-nitropyridine. google.com

This dihydroxylated intermediate is then converted to the target compound, 2,6-dichloro-3-nitropyridine, through a chlorination reaction. google.com This can be achieved using various chlorinating agents. For instance, reacting 2,6-dihydroxy-3-nitropyridine with phosphorus oxychloride in a solvent like 1,2-dichloroethane (B1671644) at a temperature of 80-82°C for 8 hours results in a high yield of the final product. google.com An alternative chlorinating agent is triphosgene (bis(trichloromethyl) carbonate) in N,N-dimethylformamide, which also provides a high yield when reacted at 80-85°C for 6 hours. chemicalbook.com

Modern Advancements in Preparative Chemistry for 2,6-Dichloro-3-nitropyridine

Historically, the synthesis of 2,6-dichloro-3-nitropyridine was primarily achieved through the nitration of 2,6-dichloropyridine. google.com This traditional method employs harsh nitrating agents such as fuming nitric acid or a mixture of nitric acid and sulfuric acid. google.comgoogle.com For example, using a mixture of concentrated sulfuric acid and fuming nitric acid at 65°C for 2 hours can produce the desired compound, albeit with a modest yield of 46%. nih.gov Other variations of this nitration reaction have reported yields ranging from 64.5% to 80%. google.comchemicalbook.comgoogle.com

More recent advancements in the field aim to circumvent the use of these aggressive and hazardous reagents. The previously mentioned route involving the cyclization to 2,6-dihydroxy-3-nitropyridine and subsequent chlorination is a prime example of a modern approach. google.com This method avoids the use of concentrated sulfuric and nitric acids, making the process safer and more environmentally friendly. google.com The starting materials for this newer route are also noted to be inexpensive and readily available, with the operational steps being simple and convenient under mild conditions. google.com Another patented process involves the reaction of 2,6-dichloropyridine with nitric acid in the presence of oleum, which also represents a variation in the approach to nitration. google.com

Comparative Analysis of Synthetic Efficiency and Environmental Impact

The efficiency and environmental footprint of the different synthetic routes to 2,6-dichloro-3-nitropyridine vary significantly. The traditional nitration of 2,6-dichloropyridine, while effective, is often associated with lower to moderate yields and presents considerable environmental and safety challenges. The use of fuming nitric acid and concentrated sulfuric acid generates a significant amount of acidic waste, which requires careful handling and disposal. google.com

In contrast, the modern approach of synthesizing 2,6-dihydroxy-3-nitropyridine followed by chlorination demonstrates superior efficiency and a more favorable environmental profile. google.com Yields for the chlorination step in this route are reported to be as high as 92.9%, a notable improvement over many of the traditional nitration methods. chemicalbook.com From an environmental standpoint, this newer method is inherently safer as it eliminates the need for highly corrosive and hazardous nitrating acid mixtures, resulting in a smaller volume of waste water and a more sustainable manufacturing process. google.com

The following table provides a comparative overview of various synthetic methods:

| Method | Starting Material | Reagents | Temperature | Time | Yield | Environmental Impact |

| Traditional Nitration | 2,6-Dichloropyridine | Concentrated H₂SO₄, Fuming HNO₃ | 65°C | 2 hours | 46.0% | High (use of strong acids) |

| Traditional Nitration | 2,6-Dichloropyridine | 90% HNO₃ and H₂SO₄ | Not specified | Not specified | 64.5% | High (use of strong acids) |

| Traditional Nitration | 2,6-Dichloropyridine | Concentrated H₂SO₄, KNO₃ | 120°C | 10 hours | 80% | High (use of strong acids) |

| Modern Chlorination | 2,6-Dihydroxy-3-nitropyridine | Phosphorus oxychloride, 1,2-dichloroethane | 80-82°C | 8 hours | 92.1% | Low (avoids strong acids) |

| Modern Chlorination | 2,6-Dihydroxy-3-nitropyridine | Triphosgene, N,N-dimethylformamide | 80-85°C | 6 hours | 92.9% | Low (avoids strong acids) |

Reactivity and Transformational Chemistry of 2,6 Dichloro 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 2,6-dichloro-3-nitropyridine (B41883). This process involves the replacement of one or both chlorine atoms by a nucleophile and is significantly influenced by the electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen. libretexts.orgyoutube.com

Regioselective Substitution of Chlorine Atoms at C-2 and C-6 Positions

The pyridine ring in 2,6-dichloro-3-nitropyridine contains two chlorine atoms at the C-2 and C-6 positions, both of which are activated towards nucleophilic attack. The nitro group at the C-3 position exerts a strong electron-withdrawing effect, which can be transmitted through both inductive and resonance effects. This activation is directed towards the positions ortho (C-2) and para (C-6) to the nitro group. stackexchange.com

The regioselectivity of the substitution, meaning whether the incoming nucleophile will replace the chlorine at C-2 or C-6, is a critical aspect of its chemistry. While both positions are activated, the electronic environment is not identical. The inductive effect of the nitro group is strongest at the adjacent C-2 position, making it more electron-deficient and, in some cases, the preferred site for nucleophilic attack under kinetic control. stackexchange.com Conversely, substitution at the C-6 position can lead to a thermodynamically more stable product. stackexchange.com

For instance, the reaction of 2,6-dichloro-3-nitropyridine with ammonia (B1221849) in isopropanol (B130326) leads to the formation of 2-amino-6-chloro-3-nitropyridine, indicating a preference for substitution at the C-2 position under these conditions. prepchem.com

Influence of Nucleophile Structure and Electronic Properties on Reactivity

The nature of the attacking nucleophile plays a pivotal role in the outcome of SNAr reactions with 2,6-dichloro-3-nitropyridine. The nucleophile's structure, including its size (steric bulk) and electronic properties (nucleophilicity), can influence both the rate of reaction and the regioselectivity. stackexchange.com

Stronger nucleophiles generally react more readily. For example, soft nucleophiles like thiolates are highly effective in displacing the chlorine atoms. nih.gov The steric hindrance of the nucleophile can also direct the substitution. A bulky nucleophile might preferentially attack the less sterically hindered C-6 position, which is further away from the nitro group. stackexchange.com However, it has been argued that the nitro group, being largely in the plane of the ring, may not present significant steric hindrance to the incoming nucleophile. stackexchange.com

The reaction with various amines, for example, demonstrates this diversity. While ammonia attacks the C-2 position, bulkier amines might show different selectivity. stackexchange.comprepchem.com The reaction with hydrazine (B178648) hydrate (B1144303) also results in substitution at the C-2 position, forming 2-hydrazino-6-chloropyridine, which can be a precursor for further transformations. psu.edu

Mechanistic Insights into SNAr Pathways, including Wheland Intermediate Formation and Steric Effects

The mechanism of nucleophilic aromatic substitution on 2,6-dichloro-3-nitropyridine proceeds through a two-step addition-elimination pathway. youtube.comkhanacademy.org In the first step, the nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer or Wheland complex. stackexchange.comuoanbar.edu.iq The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitro group.

The stability of the Wheland intermediate is a key factor in determining the reaction's feasibility and regioselectivity. The nitro group at the C-3 position can effectively stabilize the negative charge when the attack occurs at the ortho (C-2) or para (C-6) positions, as the charge can be delocalized onto the oxygen atoms of the nitro group through resonance. libretexts.org

The relative stability of the Wheland intermediates for C-2 versus C-6 attack determines the regiochemical outcome. As mentioned, the inductive effect of the nitro group makes the C-2 position more electron-deficient, potentially leading to a lower activation energy for the formation of the corresponding intermediate under kinetic control. stackexchange.com Steric effects can also influence the stability of the intermediate and the transition state leading to it. A bulky nucleophile might experience greater steric repulsion when attacking the C-2 position, which is flanked by the nitro group, thus favoring attack at the C-6 position. stackexchange.com

Nitro Group Functionalization

The nitro group in 2,6-dichloro-3-nitropyridine is not merely an activating group for SNAr reactions; it is also a functional group that can be chemically transformed into other valuable functionalities, most notably an amino group.

Reduction of the Nitro Moiety to Amino or Other Nitrogen-Containing Groups

The reduction of the nitro group to an amine is a common and important transformation in organic synthesis. wikipedia.orgacs.org This conversion can be achieved using a variety of reducing agents and conditions. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals in acidic media (e.g., iron in acetic acid or tin in hydrochloric acid) or with metal salts like stannous chloride. wikipedia.orgorgsyn.org

The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the chloro-substituents (hydrodehalogenation). For instance, catalytic hydrogenation can sometimes lead to the removal of chlorine atoms. wikipedia.org The selective reduction of a nitro group in the presence of other reducible functional groups is a key challenge that requires careful selection of the reaction conditions. organic-chemistry.org

Besides reduction to the primary amine, the nitro group can also be partially reduced to other nitrogen-containing functionalities, such as hydroxylamines or azo compounds, depending on the reducing agent and the reaction conditions. wikipedia.org

Subsequent Derivatization of Nitro-Reduced Products

The amino group introduced through the reduction of the nitro moiety is a versatile functional handle for further molecular elaboration. Primary aromatic amines are nucleophilic and can participate in a wide range of chemical reactions. nih.govnih.gov

For example, the resulting amino-dichloropyridine can undergo acylation, alkylation, arylation, and diazotization reactions. The amino group can also be used to construct new heterocyclic rings, significantly expanding the molecular complexity and providing access to a diverse range of compounds. The derivatization of amino groups is a well-established field, with numerous reagents and protocols available to form amides, sulfonamides, ureas, and other functional groups. nih.govwaters.comrsc.org These subsequent transformations are essential for building the complex molecular architectures often required for biologically active compounds.

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The presence of two chlorine atoms at positions 2 and 6 of the pyridine ring allows for selective functionalization through various cross-coupling reactions. These transformations are pivotal in constructing biaryl systems and introducing nitrogen-based functional groups, which are prevalent in pharmaceuticals and materials science.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction for the formation of C-C bonds, is a cornerstone of modern organic synthesis. libretexts.org This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide. libretexts.org In the context of polyhalogenated heteroarenes like 2,6-dichloro-3-nitropyridine, regioselectivity becomes a critical aspect. Generally, the oxidative addition of the palladium catalyst to the C-Cl bond is the initial step, and the reactivity of the different chloro substituents can be influenced by electronic and steric factors. sci-hub.seresearchgate.net For di- or trihalogenated purines, the C6 position is often the most reactive in Suzuki-Miyaura couplings. researchgate.net

While specific studies on the Suzuki coupling of 2,6-dichloro-3-nitropyridine are not extensively documented in the reviewed literature, the reactivity of similar substrates, such as 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, has been investigated. In these systems, the arylation typically occurs preferentially at the most electron-deficient position. sci-hub.se For instance, the reaction of 2,4,6-trichloropyrido[2,3-d]pyrimidine (B8796669) with p-methoxyphenylboronic acid in the presence of a palladium catalyst resulted in the selective substitution of the chlorine at the C4 position. sci-hub.se The choice of palladium precursor and ligands can also influence the outcome of the coupling reaction. nih.gov

| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ / K₂CO₃ | 2,4,6-trichloropyrido[2,3-d]pyrimidine | p-methoxyphenylboronic acid | 4-(p-methoxyphenyl)-2,6-dichloropyrido[2,3-d]pyrimidine | 83 | sci-hub.se |

This table presents data for a related heterocyclic system to illustrate the general principles of regioselective Suzuki coupling.

Buchwald-Hartwig Arylamination for C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. This reaction is highly versatile, with a broad substrate scope that includes various primary and secondary amines. The choice of palladium catalyst, ligands, and base is crucial for achieving high efficiency and functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the C-N coupled product.

While direct examples of the Buchwald-Hartwig amination of 2,6-dichloro-3-nitropyridine are not explicitly detailed in the surveyed literature, the general principles of this reaction are well-established for a wide range of aryl halides, including those bearing nitro groups. The presence of the nitro group can influence the reactivity of the substrate. The choice of a suitable base is critical, as strong bases like sodium tert-butoxide might be incompatible with certain functional groups, necessitating the use of weaker bases such as cesium carbonate or potassium phosphate.

Vicarious Nucleophilic Substitution (VNS) for Alkylation

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. nih.gov This reaction involves the addition of a carbanion bearing a leaving group at the α-position to the aromatic ring, followed by base-induced β-elimination of the leaving group to afford the substituted product. nih.gov

Electrophilic nitropyridines are excellent substrates for VNS reactions, readily reacting with sulfonyl-stabilized carbanions to yield alkylated products. nih.gov The reaction proceeds through the formation of a Meisenheimer-type adduct, which then undergoes elimination. nih.gov The steric and electronic properties of both the nitropyridine and the carbanion play a significant role in the outcome of the reaction. For instance, with sterically hindered carbanions, the elimination step can be inhibited. nih.gov

Although specific examples of VNS for the alkylation of 2,6-dichloro-3-nitropyridine are not detailed in the provided search results, the general applicability of this methodology to various nitropyridines suggests its potential for the functionalization of this substrate. The reaction typically employs a strong base, such as potassium hexamethyldisilazide (KHMDS), in an aprotic solvent like dimethylformamide (DMF).

Cycloaddition and Macrocyclic Condensation Reactions

The reactivity of 2,6-dichloro-3-nitropyridine extends beyond simple substitution and cross-coupling reactions. It serves as a key precursor in cycloaddition and macrocyclization reactions, leading to the formation of complex fused heterocyclic systems and macrocycles with unique host-guest properties.

Formation of Fused Heterocyclic Systems

Fused heterocyclic systems containing a pyridine ring are of significant interest due to their diverse biological activities. nih.govresearchgate.net 2,6-Dichloro-3-nitropyridine can serve as a starting material for the synthesis of various fused heterocycles, such as pyridopyrimidines and triazolopyridines. nih.gov

The synthesis of pyridopyrimidines often involves the condensation of a substituted pyridine with a suitable three-carbon synthon. While a direct synthesis from 2,6-dichloro-3-nitropyridine is not explicitly described, the general strategies for constructing the pyrido[2,3-d]pyrimidine (B1209978) core often involve the use of substituted 2-aminopyridines.

Similarly, the synthesis of triazolopyridines can be achieved through various routes, including the reaction of substituted pyridines with hydrazine derivatives. The specific reaction conditions and the nature of the substituents on both reactants would dictate the final structure of the fused heterocyclic system.

Cross-Cyclotetramerization with Resorcinol (B1680541) Derivatives to Form Tetraoxacalix[n]arene[m]pyridines

A notable application of 2,6-dichloro-3-nitropyridine is in the synthesis of a class of macrocycles known as tetraoxacalix[n]arene[m]pyridines. These molecules are constructed through a potassium phosphate-promoted cross-cyclotetramerization reaction between 2,6-dichloro-3-nitropyridine and resorcinol derivatives. This reaction can lead to the formation of different conformational isomers, namely the thermodynamically favored 1,3-alternate and the kinetically controlled 1,2-alternate isomers. The kinetic product can be converted to the more stable 1,3-alternate isomer through a macrocycle-to-macrocycle conversion pathway.

The one-pot synthesis of these macrocycles is an efficient process that allows for the creation of inherently chiral tetraoxacalix sci-hub.searene sci-hub.sepyridines. The reaction conditions, including the choice of solvent and base, play a crucial role in determining the yield and isomeric ratio of the products.

| Reactants | Product | Isomer | Yield (%) | Reference |

| 2,6-dichloro-3-nitropyridine and Resorcinol | Tetraoxacalix sci-hub.searene sci-hub.sepyridine | 1,3-alternate | Not specified | Not specified |

| 2,6-dichloro-3-nitropyridine and Resorcinol | Tetraoxacalix sci-hub.searene sci-hub.sepyridine | 1,2-alternate | Not specified | Not specified |

This table illustrates the formation of different isomers in the synthesis of tetraoxacalix sci-hub.searene sci-hub.sepyridines.

Functionalization of the Pyridine Ring at Other Positions

While the chloro substituents at the C-2 and C-6 positions of 2,6-dichloro-3-nitropyridine are the most facile leaving groups for nucleophilic substitution, the pyridine ring can also be functionalized at the C-4, C-5, and N-1 positions. These transformations often require different strategies, such as electrophilic substitution on a pre-functionalized ring, direct C-H functionalization, or oxidation of the ring nitrogen.

Functionalization at the C-4 Position

The introduction of substituents at the C-4 position of 2,6-dichloro-3-nitropyridine can be achieved through various synthetic routes. One notable method involves the nitration of a pre-existing amino-substituted pyridine. For instance, the synthesis of 4-amino-2,6-dichloro-3-nitropyridine has been reported. In this process, 2,6-dichloropyridin-4-amine is treated with a nitrating mixture of nitric acid and sulfuric acid. This reaction proceeds via electrophilic nitration, where the amino group directs the incoming nitro group to the adjacent C-3 position. The presence of the amino group at C-4 facilitates this electrophilic attack, which would otherwise be difficult on the electron-deficient dichloronitropyridine ring. researchgate.net

Another powerful method for C-4 functionalization is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.govwikipedia.orgorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom with a nucleophile. In the context of 2,6-dichloro-3-nitropyridine, a carbanion bearing a leaving group can attack the electron-deficient pyridine ring, with a preference for the positions activated by the nitro group (ortho and para). The C-4 position is para to the nitro group, making it a potential site for VNS. While specific examples detailing the VNS on 2,6-dichloro-3-nitropyridine are not abundant in readily available literature, the general principle suggests that carbanions derived from compounds like chloromethyl phenyl sulfone could be used to introduce alkyl groups at the C-4 position under basic conditions. nih.govorganic-chemistry.org

Research on the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives highlights the importance of functionalization at the C-4 position for creating valuable building blocks in medicinal chemistry and materials science. oist.jp

Functionalization at the C-5 Position

However, functionalization at the C-5 position has been achieved in related nitropyridine systems. For instance, in the synthesis of certain insecticides, nucleophilic substitution of a chlorine atom on a 2-chloro-5-nitropyridine (B43025) scaffold has been demonstrated. nih.gov While this involves a leaving group at a different position, it underscores the possibility of reactions occurring at the C-5 position under specific conditions.

The nitration of 2-diethylamino-5-methylpyridine has been shown to yield a mixture of isomers, including the 3-nitro and 5-nitro products, indicating that substitution at the C-5 position is possible depending on the existing substituents and reaction conditions. nanobioletters.com

Functionalization at the N-1 Position (N-Oxidation)

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. The N-oxide functionality can also serve as a directing group for subsequent reactions.

The N-oxidation of pyridine derivatives is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). bme.huarkat-usa.org For electron-deficient pyridines like 2,6-dichloro-3-nitropyridine, stronger oxidizing conditions may be required. The oxidation of 2-chloropyridine (B119429) to its N-oxide has been achieved using peracetic acid generated in-situ from hydrogen peroxide and acetic acid in the presence of a catalyst. google.com While a specific protocol for the N-oxidation of 2,6-dichloro-3-nitropyridine is not explicitly detailed in the provided search results, the general methods for pyridine N-oxidation are applicable. The synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide from 2,6-diaminopyridine (B39239) involves an N-oxidation step, demonstrating the feasibility of this transformation on a related dinitrated pyridine ring. organic-chemistry.org

The resulting 2,6-dichloro-3-nitropyridine-N-oxide would be a valuable intermediate for further functionalization.

Advanced Structural Elucidation and Computational Investigations of 2,6 Dichloro 3 Nitropyridine

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) provides precise data on the atomic arrangement within the crystal lattice of 2,6-dichloro-3-nitropyridine (B41883). These studies are fundamental to understanding the molecule's conformation, stability, and the nature of its interactions in the solid state.

Molecular Conformation and Planarity of the Pyridine (B92270) Ring

SCXRD analysis demonstrates that the pyridine ring of 2,6-dichloro-3-nitropyridine is essentially planar. nih.govresearchgate.netnih.gov In the asymmetric unit, which contains two crystallographically independent molecules (labeled A and B), the maximum deviation from the mean plane of the ring is minimal. For molecule A, the greatest deviation is 0.004 (4) Å, and for molecule B, it is 0.007 (4) Å. nih.govresearchgate.net This high degree of planarity is a characteristic feature of the aromatic pyridine system.

Elucidation of Asymmetric Unit and Crystal Packing

The crystal structure of 2,6-dichloro-3-nitropyridine is defined by a monoclinic system with the space group P2₁/c. researchgate.net The fundamental repeating unit, the asymmetric unit, comprises two independent molecules of 2,6-dichloro-3-nitropyridine. nih.govresearchgate.netnih.gov This means the crystal lattice is built from these two distinct molecular orientations. The unit cell parameters, which define the dimensions of the crystal lattice, have been determined with high precision at a temperature of 296 K. nih.gov

Table 1: Crystal Data and Structure Refinement for 2,6-Dichloro-3-nitropyridine

| Parameter | Value |

| Empirical Formula | C₅H₂Cl₂N₂O₂ |

| Formula Weight | 192.99 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.9021 (8) |

| b (Å) | 19.166 (2) |

| c (Å) | 11.0987 (9) |

| β (°) | 122.072 (5) |

| Volume (ų) | 1424.4 (2) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.800 |

| Data sourced from Fun et al. (2011). researchgate.net |

Quantum Chemical and Computational Modeling

Quantum chemical calculations offer a theoretical lens to examine the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By approximating the electron density of a system, DFT calculations can determine optimized molecular geometry, vibrational frequencies, and energies, providing insights into the molecule's stability. aimspress.com For a molecule like 2,6-dichloro-3-nitropyridine, DFT calculations performed with appropriate basis sets, such as B3LYP/6-31G+(d,p), can elucidate the distribution of electrons and the energetic landscape of the molecule. nih.gov These theoretical calculations are crucial for understanding aspects of molecular stability that are not directly observable through experimental techniques alone.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. aimspress.com

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

These descriptors provide a quantitative framework for predicting how 2,6-dichloro-3-nitropyridine will behave in chemical reactions. A lower HOMO-LUMO gap would indicate that the molecule is more polarizable and likely to engage in charge-transfer interactions. nih.gov

Table 2: Conceptual Table for DFT-Derived Molecular Properties

| Property | Description | Significance for 2,6-Dichloro-3-nitropyridine |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to act as an electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A larger gap implies higher stability and lower chemical reactivity. |

| Ionization Potential (I) | The minimum energy required to remove an electron. | Quantifies the tendency to be oxidized. |

| Electron Affinity (A) | The energy released when an electron is added. | Quantifies the tendency to be reduced. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A "hard" molecule has a large HOMO-LUMO gap. |

| Chemical Softness (S) | The reciprocal of hardness. | A "soft" molecule is more polarizable and reactive. |

| This table describes the theoretical descriptors derived from quantum chemical calculations. Specific values for 2,6-dichloro-3-nitropyridine would require dedicated computational studies. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, including bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method provides a quantitative description of intramolecular and intermolecular bonding and interactions, particularly the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. uni-muenchen.de

For 2,6-dichloro-3-nitropyridine, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that are crucial to its stability and reactivity. The primary donor orbitals are the lone pairs (LP) of the pyridine nitrogen (N1), the oxygen atoms of the nitro group (O1, O2), and the chlorine atoms (Cl). The principal acceptor orbitals are the antibonding π* orbitals of the pyridine ring and the antibonding σ* orbitals associated with the C-Cl and C-N bonds.

A key finding from NBO analysis is the quantification of the delocalization energy, often denoted as E(2), which indicates the strength of the interaction. The stability of the molecule is directly related to the sum of these E(2) values. In halogenated pyridine systems, the presence of electron-donating substituents can dramatically modify these interactions. rsc.org Although 2,6-dichloro-3-nitropyridine lacks strong donors, the interplay between the electron-withdrawing groups and the pyridine core creates a unique electronic structure. The analysis highlights the weakness of the C-NO2 bond and the electronic interplay between the nitro group, the halogen substituents, and the heterocyclic ring. nih.gov

Table 1: Selected Intramolecular Donor-Acceptor Interactions in 2,6-Dichloro-3-nitropyridine from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π(C2-C3) | High | n → π |

| LP (1) N1 | π(C5-C6) | High | n → π |

| LP (2) O (Nitro) | π(N-C3) | Moderate | n → π |

| LP (1) Cl2 | σ(C1-C6) | Low | n → σ |

| LP (1) Cl6 | σ(C1-C5) | Low | n → σ |

Note: The E(2) values are qualitative representations based on typical findings for similar structures. Actual values require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, visually representing the charge distribution. researchgate.net The MEP is color-coded: red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies regions of positive potential, indicating favorable sites for nucleophilic attack. researchgate.net Green and yellow areas represent regions of near-zero potential.

In 2,6-dichloro-3-nitropyridine, the MEP surface is dominated by the strong electron-withdrawing effects of the nitro group and the chlorine atoms.

Negative Potential Regions (Red): The most negative potential is concentrated around the oxygen atoms of the nitro group. This high electron density makes them the primary sites for interactions with electrophiles or hydrogen bond donors. A less intense negative region is also found near the pyridine nitrogen atom, though its basicity is significantly reduced by the adjacent electron-withdrawing chlorine and the ortho-nitro group.

Positive Potential Regions (Blue): Pronounced positive potential is located on the hydrogen atoms of the pyridine ring, making them susceptible to interaction with nucleophilic species. More importantly, a significant region of positive potential is expected on the carbon atoms of the pyridine ring, particularly C4, which is positioned between the two electron-withdrawing groups. This electron deficiency makes the ring, especially at the C4 position, highly activated towards nucleophilic aromatic substitution.

Neutral Regions (Green/Yellow): The regions around the chlorine atoms are expected to be relatively neutral or slightly negative, reflecting their dual nature of possessing lone pairs but also being electronegative.

The MEP analysis provides clear insight into the molecule's reactivity, corroborating that nucleophilic attack is the most probable reaction pathway for derivatization. researchgate.net The map visually confirms the electron-poor nature of the aromatic ring, a direct consequence of its substitution pattern.

Table 2: Qualitative MEP Values at Key Molecular Sites

| Molecular Site | Predicted MEP Value | Implication for Reactivity |

| Oxygen atoms (NO₂) | Highly Negative | Site for electrophilic attack/H-bonding |

| Pyridine Nitrogen (N1) | Moderately Negative | Reduced basicity, weak electrophilic site |

| Carbon C4 | Highly Positive | Primary site for nucleophilic attack |

| Carbon C5 | Positive | Secondary site for nucleophilic attack |

| Hydrogen atoms | Positive | Potential for weak H-bonding interactions |

Computational Exploration of Reaction Mechanisms and Transition States for Derivatization

Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms at an atomic level. mdpi.com For 2,6-dichloro-3-nitropyridine, derivatization primarily occurs via nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. Density Functional Theory (DFT) calculations are commonly employed to model the potential energy surface of such reactions. nih.gov

The SNAr mechanism typically proceeds in two steps:

Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom (C2 or C6) of the pyridine ring, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This step involves passing through a first transition state (TS1). The negative charge in this intermediate is stabilized by the electron-withdrawing nitro group through resonance.

Leaving Group Departure: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final product. This step proceeds through a second transition state (TS2).

Computational studies can locate the precise geometries and energies of the reactants, intermediates, transition states, and products along the reaction coordinate. rsc.orgucsb.edu By calculating the energy barriers (activation energies) for TS1 and TS2, chemists can predict the reaction rate and determine the rate-determining step. nih.gov Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) calculations can verify that a located transition state indeed connects the intended reactant and product. nih.gov

For 2,6-dichloro-3-nitropyridine, theoretical models would predict that attack at the C2 or C6 positions is electronically favored due to the strong activation provided by the ortho- and para-directing nitro group. The calculations would also explore the regioselectivity, comparing the activation barriers for substitution at C2 versus C6, although they are chemically equivalent in the starting material. These computational models are crucial for optimizing reaction conditions and designing new derivatives. libretexts.org

Table 3: Hypothetical Calculated Energies for SNAr on 2,6-Dichloro-3-nitropyridine with a Generic Nucleophile (Nu⁻)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2,6-dichloro-3-nitropyridine + Nu⁻ | 0.0 |

| TS1 | First Transition State (Nu addition) | +15 to +20 |

| Intermediate | Meisenheimer Complex | +5 to +10 |

| TS2 | Second Transition State (Cl⁻ loss) | +12 to +18 |

| Products | 2-Nu-6-chloro-3-nitropyridine + Cl⁻ | -10 to -15 |

Note: These energy values are illustrative examples of what a typical DFT calculation for an SNAr reaction might yield.

Comparative Computational Studies with Related Halogenated Pyridines

A typical comparative study would involve modifying the parent structure in specific ways:

Varying the Halogen: Replacing the chlorine atoms with other halogens (Fluorine, Bromine). This would elucidate the role of the halogen's electronegativity and size on bond lengths, charge distribution, and activation barriers for nucleophilic substitution. For instance, fluorine's high electronegativity would make the ring more electron-poor, potentially increasing the rate of nucleophilic attack, while the C-F bond is harder to break. nih.govnih.gov

Varying the Substituent Position: Moving the nitro group to a different position on the ring (e.g., to form 2,6-dichloro-4-nitropyridine (B133513) or 2,6-dichloro-5-nitropyridine) would highlight the importance of the ortho/para relationship between the activating group and the leaving groups.

Varying the Number of Substituents: Comparing with monochloro-nitropyridines or dichloropyridine (without the nitro group) would quantify the specific contribution of the nitro group to the molecule's properties. mdpi.com

For each analogue, properties such as the HOMO-LUMO energy gap, dipole moment, NBO-derived atomic charges, MEP surface features, and reaction energy profiles would be calculated. The HOMO-LUMO gap, for example, is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. consensus.app By comparing these calculated values across the series, clear structure-property relationships can be established. These insights are invaluable for the rational design of new pyridine derivatives with tailored electronic and reactive properties for applications in various fields.

Table 4: Comparative Calculated Properties of Related Halogenated Pyridines

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | MEP Minimum (on N1) (a.u.) |

| 2,6-Dichloropyridine (B45657) | ~6.0 | ~3.5 | -0.045 |

| 2,6-Dichloro-3-nitropyridine | ~4.5 | ~1.5 | -0.020 |

| 2,6-Difluoro-3-nitropyridine | ~4.4 | ~1.8 | -0.015 |

| 2,6-Dibromo-3-nitropyridine | ~4.6 | ~1.3 | -0.022 |

| 2,5-Dichloro-3-nitropyridine | ~4.7 | ~4.0 | -0.030 |

Note: Data are illustrative and represent expected trends from computational studies.

Applications of 2,6 Dichloro 3 Nitropyridine in the Synthesis of Complex Molecular Architectures and Functional Systems

Intermediate in the Synthesis of Advanced Organic Materials

The distinct reactivity of the chlorine atoms, activated by the adjacent nitro group, allows for selective substitution, making 2,6-dichloro-3-nitropyridine (B41883) a key precursor in the synthesis of a range of advanced organic materials. google.com

While research into novel energetic materials is ongoing, the design of polycyclic energetic compounds often involves the use of nitrogen-containing heterocyclic structures. nih.gov The synthesis of such materials can utilize building blocks that are precursors for highly energetic compounds. nih.gov For instance, the development of polycyclic energetic materials has been explored by combining azetidine (B1206935) structures with other nitrogen-containing rings. nih.gov

The development of high-fidelity immunosensors for real-time monitoring of biological molecules is a critical area of research. mdpi.com These biosensors often rely on specific chemical linkers and signal amplification strategies to achieve high sensitivity and specificity. mdpi.com Nitropyridine derivatives are among the classes of compounds that have been investigated for their utility in various biological and medicinal applications. nih.govchemicalbook.com

Nitrated pyridines, including 2,6-dichloro-3-nitropyridine, are important intermediates in the synthesis of heterocyclic compounds used in dyes and pigments. nih.govchemicalbook.comresearchgate.net The compound is utilized in the production of dyes, contributing to the creation of vibrant and fade-resistant colors, particularly within the textile industry. chemimpex.com Its chemical properties make it a versatile component for developing colorants that require specific durability and chemical resistance. chemimpex.comchemimpex.com The compound serves as a chemical intermediate for various applications, including dyes. google.com

Synthetic Scaffold for Agrochemical Development

The nitropyridine nucleus is a cornerstone in the development of various agrochemicals. nih.govchemicalbook.comresearchgate.net 2,6-dichloro-3-nitropyridine, in particular, serves as a crucial intermediate in the synthesis of a variety of crop protection agents. chemimpex.com

Pyridine (B92270) derivatives have been successfully developed and are widely used as insecticidal agents. nih.govchemicalbook.comresearchgate.net 2,6-dichloro-3-nitropyridine is a key starting material in the synthesis of novel nitropyridyl-based dichloropropene ethers, which have shown insecticidal activity. acs.org The compound's structure allows for targeted modifications to create compounds with enhanced efficacy against specific pests. chemimpex.com For example, it is a precursor in the synthesis of pyridine derivatives that have demonstrated high toxicological effectiveness against insects like Aphis craccivora. nih.gov

Table 1: Examples of Insecticidal Agents Synthesized from 2,6-Dichloro-3-nitropyridine

| Derivative Class | Target Pest | Key Synthetic Step |

|---|---|---|

| Nitropyridyl-based dichloropropene ethers | Mythimna separata | Reaction with nucleophilic alcohols. acs.org |

In addition to insecticides, 2,6-dichloro-3-nitropyridine is a foundational molecule for the development of herbicides and fungicides. chemimpex.comchemimpex.comgoogle.com The compound itself has been reported to possess useful herbicidal properties. google.comgoogle.com It serves as an intermediate in the synthesis of more complex herbicides, contributing to effective crop protection against weeds. chemimpex.comchemimpex.com Its versatility as a synthetic intermediate extends to the creation of various agricultural chemicals. google.com

Construction of Biologically Active Molecules

The strategic placement of reactive sites—two chlorine atoms and a nitro group—on the pyridine ring makes 2,6-dichloro-3-nitropyridine a valuable precursor in the synthesis of molecules designed for biological interest. Its utility lies in the ability to construct complex heterocyclic frameworks that serve as scaffolds for potentially bioactive compounds.

Synthesis of Novel Heterocyclic Rings with Potential Bioactive Scaffolds

The nitropyridine nucleus is a pivotal component in the development of medicinal agents and agrochemicals. chemicalbook.comnih.govresearchgate.net Fused heterocyclic systems containing the nitropyridine moiety have been linked to a variety of biological and medicinal activities. chemicalbook.comnih.govresearchgate.net Consequently, 2,6-dichloro-3-nitropyridine serves as an important intermediate in the synthesis of these complex structures. chemicalbook.comnih.govresearchgate.net

A significant application of 2,6-dichloro-3-nitropyridine is in the synthesis of glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors. nih.gov In a multi-step synthesis, the two chlorine atoms are sequentially substituted. First, a Suzuki coupling reaction introduces an aryl group at one position, followed by a nucleophilic substitution with an aminoethylamine fragment at the other. nih.gov The nitro group is then reduced to an amine, which is subsequently acylated. nih.gov A final intramolecular Mitsunobu reaction and further coupling steps yield the target GSK-3 inhibitors, which are complex heterocyclic compounds. nih.gov

Similarly, this pyridine derivative is a key intermediate in producing potent kinase p70S6Kβ inhibitors. nih.gov The synthesis involves a regioselective nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring by a 3-aminoisoquinoline derivative. nih.gov This demonstrates the compound's role in building multi-ring systems with specific functionalities.

The versatility of 2,6-dichloro-3-nitropyridine also extends to the synthesis of pyridyldifluoroacetates and bicyclooxacalixhetarenes, further showcasing its role as a foundational block for diverse heterocyclic structures. chemicalbook.com

Examples of Heterocyclic Scaffolds from 2,6-Dichloro-3-nitropyridine

| Starting Reagent | Key Transformations | Resulting Heterocyclic Scaffold/Molecule | Reference |

|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | Suzuki coupling, Nucleophilic substitution, Nitro reduction, Acylation, Intramolecular Mitsunobu reaction | GSK-3 Inhibitors | nih.gov |

| 2,6-Dichloro-3-nitropyridine | Regioselective Nucleophilic Aromatic Substitution (SNAr) | p70S6Kβ Inhibitor Precursor | nih.gov |

| 2,6-Dichloro-3-nitropyridine | Reaction with Resorcinol (B1680541) Derivatives | Tetraoxacalix nih.govarene nih.govpyridines | chemicalbook.com |

| 2,6-Dichloro-3-nitropyridine | Not specified | Pyridyldifluoroacetates | chemicalbook.com |

Engineering of Chiral Molecules and Stereoselective Syntheses

Beyond the creation of diverse heterocyclic rings, 2,6-dichloro-3-nitropyridine is instrumental in the field of stereoselective synthesis, particularly in the construction of inherently chiral molecules.

A prime example is its use in the synthesis of chiral tetraoxacalix nih.govarene nih.govpyridines. chemicalbook.comchemsrc.com These macrocycles are formed through a condensation reaction between 2,6-dichloro-3-nitropyridine and various resorcinol derivatives. chemicalbook.comchemsrc.com The resulting tetraoxacalix nih.govarene nih.govpyridines possess C2 symmetry, a structural feature that renders them inherently chiral. chemsrc.com This methodology provides an efficient pathway to complex, three-dimensional chiral architectures from achiral starting materials, highlighting the value of the dichloronitropyridine unit in directing spatial arrangement and creating stereochemical complexity.

Stereoselective Synthesis Involving 2,6-Dichloro-3-nitropyridine

| Reactants | Reaction Type | Chiral Product | Key Chiral Feature | Reference |

|---|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine, Resorcinol derivatives | Macrocyclic Condensation | Inherently Chiral Tetraoxacalix nih.govarene nih.govpyridines | C2 Symmetry | chemicalbook.comchemsrc.com |

Advanced Chemical Research Reagent

The unique electronic and steric properties of 2,6-dichloro-3-nitropyridine make it a powerful reagent in advanced chemical research, enabling complex molecular transformations and the development of novel synthetic strategies.

Versatility as a Building Block in Complex Organic Transformations

2,6-dichloro-3-nitropyridine is a highly versatile building block due to the distinct reactivity of its functional groups. The two chlorine atoms at the C-2 and C-6 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group can be readily transformed into other functionalities, most commonly an amino group through reduction. nih.govnih.gov

This versatility is well-demonstrated in the multi-step synthesis of GSK-3 inhibitors. nih.gov The synthesis showcases a sequence of distinct, high-yield transformations utilizing the different reactive sites of the molecule:

C-C Bond Formation : A Suzuki coupling reaction is used to displace one of the chlorine atoms, attaching an aryl group to the pyridine ring. nih.gov

C-N Bond Formation : The second chlorine atom is subsequently replaced by an amine via a nucleophilic substitution reaction. nih.gov

Functional Group Transformation : The nitro group is reduced to a primary amine, which then serves as a handle for further acylation and cyclization reactions. nih.gov

The compound is also employed in other named reactions, such as the Buchwald-Hartwig arylamination, to create specific C-N linkages, as seen in the synthesis of a p70S6Kβ inhibitor. nih.gov The ability to perform a series of selective modifications on the pyridine core allows for the systematic construction of highly complex molecular architectures.

Key Transformations of 2,6-Dichloro-3-nitropyridine

| Reaction Type | Reactive Site | Description | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-2 and C-6 (Cl) | Displacement of chlorine atoms by nucleophiles such as amines. | nih.govstackexchange.com |

| Suzuki Coupling | C-2 or C-6 (Cl) | Palladium-catalyzed cross-coupling to form carbon-carbon bonds. | nih.gov |

| Buchwald-Hartwig Amination | C-2 or C-6 (Cl) | Palladium-catalyzed cross-coupling to form carbon-nitrogen bonds. | nih.gov |

| Nitro Group Reduction | C-3 (NO2) | Reduction of the nitro group to an amino group (NH2), enabling further functionalization. | nih.govnih.gov |

Development of New Synthetic Methodologies Utilizing its Unique Reactivity

The distinct reactivity of 2,6-dichloro-3-nitropyridine has been exploited to develop new synthetic methodologies, particularly those that rely on controlling regioselectivity. The nitro group is strongly electron-withdrawing and therefore activates both the C-2 (ortho) and C-6 (para) positions towards nucleophilic attack. stackexchange.com

A critical aspect of its unique reactivity is the kinetic preference for substitution at the C-2 position. stackexchange.com While substitution at the C-6 position might lead to a more thermodynamically stable product due to reduced steric hindrance, the powerful inductive effect of the adjacent nitro group makes the C-2 carbon significantly more electron-deficient. stackexchange.com This enhanced electrophilicity at C-2 makes it the preferred site for kinetically controlled nucleophilic attack. stackexchange.com

常见问题

Q. What are the recommended synthetic routes for 2,3-dichloro-6-nitropyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nitration and halogenation steps. For example, nitration of pyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C can introduce the nitro group at the 6-position, followed by chlorination using PCl₅ or SOCl₂. Yield optimization requires precise temperature control and stoichiometric ratios of reagents. Side reactions, such as over-nitration or incomplete halogenation, can reduce purity. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- HPLC/GC-MS : To assess purity (>98% is typical for research-grade material) and detect impurities like unreacted precursors or byproducts .

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns (e.g., nitro and chloro group positions) .

- Elemental Analysis : Validates empirical formula (C₅HCl₂N₂O₂) .

- Melting Point Determination : Sharp melting points (e.g., 255–257°C for analogous nitropyridines) indicate crystallinity and purity .

Q. What safety protocols are essential when handling this compound?

Due to its nitro and chloro substituents, the compound is potentially toxic and reactive. Key precautions include:

- PPE : Safety goggles, nitrile gloves, and lab coats. Use fume hoods for synthesis and handling .

- Storage : Keep in airtight containers at 0–6°C to prevent decomposition .

- Waste Disposal : Neutralize residues with alkaline solutions (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing nitro and chloro groups deactivate the pyridine ring, directing electrophilic substitutions to specific positions. Computational studies (e.g., DFT calculations) can predict reactive sites, aiding in designing Suzuki or Ullmann coupling reactions. For example, the 4-position may remain accessible for functionalization due to steric and electronic effects. Experimental validation via kinetic studies (varying catalysts like Pd/Cu) and spectroscopic monitoring (e.g., in situ IR) is recommended .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or trace impurities. Researchers should:

- Standardize Solvent Systems : Use HPLC-grade solvents and report temperature/pH conditions .

- Validate via Multiple Techniques : Compare UV-Vis absorbance (λmax ~300 nm for nitropyridines) with gravimetric analysis .

- Replicate Literature Methods : Cross-check results against peer-reviewed protocols (e.g., J. Solid State Chem. 2013 methods) .

Q. How can this compound serve as a precursor for high-energy materials or pharmaceutical intermediates?

The nitro group offers potential for reduction to amines (e.g., catalytic hydrogenation with Pd/C) to form 2,3-dichloro-6-aminopyridine, a scaffold for antimalarial or antiviral agents. For energetic materials, nitration stability and thermal decomposition profiles (analyzed via DSC/TGA) must be characterized. Collaborative studies with computational chemists can predict detonation velocities or bioactivity using QSPR models .

Q. What experimental designs mitigate regioselectivity challenges during functionalization of this compound?

Regioselectivity issues arise due to competing reaction pathways. Approaches include:

- Directed Metalation : Use directing groups (e.g., sulfonamides) to control substitution sites .

- Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side reactions .

- Isotopic Labeling : Track reaction pathways using ¹⁵N or ²H isotopes .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Accelerated Degradation Tests : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4–12 weeks. Monitor degradation via HPLC and identify byproducts (e.g., nitro group reduction to amine) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life under standard storage conditions .

Q. What analytical techniques are optimal for detecting trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。